molecular formula C9H10N2S B1332507 6-Ethyl-1,3-benzothiazol-2-amine CAS No. 21224-16-8

6-Ethyl-1,3-benzothiazol-2-amine

Cat. No.: B1332507
CAS No.: 21224-16-8
M. Wt: 178.26 g/mol
InChI Key: XSDOQGXRBLPHHU-UHFFFAOYSA-N
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Description

6-Ethyl-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C9H10N2S It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,3-benzothiazol-2-amine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions. For example, the reaction of 2-aminobenzenethiol with ethyl aldehyde in the presence of an acid catalyst can yield this compound .

Another method involves the cyclization of thioamide derivatives. This process typically requires the use of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of automated reactors and precise control of reaction conditions are common practices to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amine derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

6-Ethyl-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes essential for the survival of pathogens, such as Mycobacterium tuberculosis. The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their function and leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-benzothiazole: A parent compound with similar structural features but without the ethyl group.

    6-Methyl-1,3-benzothiazol-2-amine: A derivative with a methyl group instead of an ethyl group.

    2-Methyl-1,3-benzothiazol-6-amine: Another derivative with a different substitution pattern.

Uniqueness

6-Ethyl-1,3-benzothiazol-2-amine is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-ethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDOQGXRBLPHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354418
Record name 6-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21224-16-8
Record name 6-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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